molecular formula C42H48O22 B11933255 Vaccarin E

Vaccarin E

Cat. No.: B11933255
M. Wt: 904.8 g/mol
InChI Key: CIVMKCGGDCNCEA-XSTIHWQGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Vaccarin E is typically extracted from the seeds of Vaccaria segetalis using solvent extraction methods. The seeds are dried, ground, and subjected to extraction with solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Vaccaria segetalis seeds. The process includes drying and grinding the seeds, followed by solvent extraction and purification using techniques like high-performance liquid chromatography (HPLC). The purified compound is then crystallized and dried for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Vaccarin E undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Vaccarin E has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Vaccarin E is compared with other flavonoid glycosides such as:

    Vicenin-1: Similar in structure but contains one less sugar moiety.

    Isovitexin: Another flavonoid glycoside with similar antioxidant properties.

    Apigenin-6-C-arabinosyl glucoside: Shares similar anti-inflammatory effects.

This compound is unique due to its specific molecular targets and pathways, particularly its role in mediating the miR-570-3p/HDAC1 pathway, which is not commonly observed in other flavonoid glycosides .

Biological Activity

Vaccarin E, a flavonoid glycoside derived from the seeds of Vaccaria segetalis, has garnered attention for its diverse biological activities, particularly in vascular health. This article explores the compound's mechanisms of action, effects on endothelial cells, and potential therapeutic applications, supported by various research findings.

Overview of this compound

This compound is recognized for its protective effects on endothelial cells, which are crucial for maintaining vascular integrity and function. The compound has been shown to influence several biological processes, including angiogenesis, cell proliferation, and apoptosis regulation.

1. Endothelial Cell Protection

This compound exhibits protective effects against high glucose-induced apoptosis in human microvascular endothelial cells (HMEC-1). Research indicates that it reduces reactive oxygen species (ROS) levels and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

2. Promotion of Angiogenesis

This compound significantly promotes endothelial cell proliferation and migration, essential for angiogenesis. Studies have demonstrated that it enhances neovascularization in vivo through mechanisms involving the fibroblast growth factor receptor (FGFR) pathway. Specifically, vaccarin treatment increased the expression of CD31, a marker for endothelial cells, indicating enhanced angiogenic activity .

3. Regulation of Inflammatory Responses

In diabetic models, this compound has been shown to alleviate endothelial inflammatory injury by modulating the miR-570-3p/HDAC1 signaling pathway. This regulation helps counteract the inflammatory processes that contribute to vascular complications in diabetes .

Table 1: Summary of Key Studies on this compound

StudyObjectiveKey FindingsReference
Hou et al. (2018)Investigate protective effects on endothelial cellsVaccarin reduces apoptosis in HMEC-1 under high glucose conditions
Sun et al. (2020)Evaluate angiogenic propertiesPromotes endothelial cell migration and tube formation; increases CD31 expression
Xie et al. (2016)Assess anti-inflammatory effectsInhibits Notch signaling pathway; reduces oxidative stress in endothelial cells
Liu et al. (2022)Explore molecular mechanisms in diabetesModulates miR-570-3p/HDAC1 pathway to alleviate inflammation

Case Study 1: Angiogenesis in Diabetic Mice

In a study involving diabetic mice induced by a high-fat diet and streptozotocin, this compound was administered daily. The results showed significant improvements in angiogenesis markers compared to control groups, suggesting its potential as a therapeutic agent for diabetic complications .

Case Study 2: Endothelial Dysfunction

Another investigation highlighted how this compound mitigated endothelial dysfunction induced by high glucose levels by activating the ROS/AMPK/eNOS signaling pathway. This study underscores the compound's role in protecting against vascular damage associated with diabetes .

Properties

Molecular Formula

C42H48O22

Molecular Weight

904.8 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

InChI

InChI=1S/C42H48O22/c1-57-23-10-16(2-8-19(23)45)3-9-28(48)58-15-27-33(51)35(53)38(56)42(63-27)62-25-12-24-29(20(46)11-22(60-24)17-4-6-18(44)7-5-17)34(52)30(25)39-40(36(54)32(50)26(13-43)61-39)64-41-37(55)31(49)21(47)14-59-41/h2,4-8,10-12,21,26-27,31-33,35-45,47,49-56H,3,9,13-15H2,1H3/t21-,26+,27+,31-,32+,33+,35-,36-,37+,38+,39-,40+,41-,42+/m0/s1

InChI Key

CIVMKCGGDCNCEA-XSTIHWQGSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)CCC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)C6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)O)O)O)O

Origin of Product

United States

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